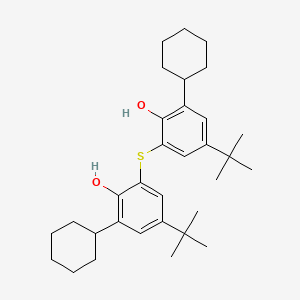
4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4OS It is characterized by the presence of a fluoro group, a mercapto group, and a trifluoromethyl group attached to a benzophenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzophenone and 2-mercapto-5-(trifluoromethyl)benzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The starting materials are mixed in the presence of the base and solvent, and the reaction mixture is heated to a specific temperature (usually around 100-120°C) for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Purification: After completion of the reaction, the product is purified using methods like recrystallization or column chromatography to obtain pure 4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone can undergo various types of chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form a sulfonic acid group (-SO3H) under appropriate conditions.
Reduction: The carbonyl group (C=O) in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The fluoro group (F) and trifluoromethyl group (CF3) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzophenone derivatives.
科学的研究の応用
4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The mercapto group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
Similar Compounds
- 4-Fluoro-2-mercapto-5-methylbenzophenone
- 4-Fluoro-2-mercapto-5-chlorobenzophenone
- 4-Fluoro-2-mercapto-5-bromobenzophenone
Comparison
4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds with different substituents (e.g., methyl, chloro, bromo), the trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions. This makes it particularly valuable in applications requiring high stability and specific reactivity.
特性
CAS番号 |
85721-02-4 |
|---|---|
分子式 |
C14H8F4OS |
分子量 |
300.27 g/mol |
IUPAC名 |
(4-fluorophenyl)-[2-sulfanyl-5-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H8F4OS/c15-10-4-1-8(2-5-10)13(19)11-7-9(14(16,17)18)3-6-12(11)20/h1-7,20H |
InChIキー |
BGLUEAAVFASDSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)S)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















